molecular formula C25H26N4O5 B605748 AZD1979 CAS No. 1254035-84-1

AZD1979

Número de catálogo: B605748
Número CAS: 1254035-84-1
Peso molecular: 462.5 g/mol
Clave InChI: BKKPIQPFRAPEAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD1979, químicamente conocido como (3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ilmetil)fenoxi)azetidin-1-il)(5-(4-metoxifenil)-1,3,4-oxadiazol-2-il)metanona, es un antagonista del receptor 1 de la hormona concentradora de melanina. Fue diseñado para el tratamiento de la obesidad aprovechando sus propiedades moduladoras del apetito .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de AZD1979 implica múltiples pasos, incluida la formación de las unidades azetidinil y oxadiazolyl. Los pasos clave incluyen:

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: AZD1979 experimenta diversas reacciones químicas, que incluyen:

    Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno.

    Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados desoxigenados .

Aplicaciones Científicas De Investigación

AZD1979 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

AZD1979 ejerce sus efectos antagonizando el receptor 1 de la hormona concentradora de melanina. Este receptor está involucrado en la regulación del apetito y el gasto energético. Al bloquear este receptor, this compound reduce la ingesta de alimentos y aumenta el gasto energético, lo que lleva a la pérdida de peso. Los objetivos moleculares y las vías involucradas incluyen el sistema nervioso central y varias vías metabólicas .

Compuestos similares:

    AZD1234: Otro antagonista del receptor 1 de la hormona concentradora de melanina con propiedades similares.

    AZD5678: Un compuesto con una estructura similar pero diferentes grupos funcionales.

Singularidad de this compound: this compound es único debido a su combinación específica de unidades azetidinil y oxadiazolyl, que confieren una alta potencia y selectividad para el receptor 1 de la hormona concentradora de melanina. Esto lo convierte en un candidato prometedor para el tratamiento de la obesidad .

Comparación Con Compuestos Similares

    AZD1234: Another melanin-concentrating hormone receptor 1 antagonist with similar properties.

    AZD5678: A compound with a similar structure but different functional groups.

Uniqueness of AZD1979: this compound is unique due to its specific combination of azetidinyl and oxadiazolyl moieties, which confer high potency and selectivity for melanin-concentrating hormone receptor 1. This makes it a promising candidate for the treatment of obesity .

Actividad Biológica

AZD1979 is a novel compound identified as a potent antagonist of the melanin-concentrating hormone receptor 1 (MCH1R). This receptor has been implicated in the regulation of energy balance and food intake, making this compound a candidate for obesity treatment. The biological activity of this compound has been extensively studied in various models, providing insights into its mechanisms and potential therapeutic applications.

This compound selectively binds to MCH1 receptors in the central nervous system (CNS), leading to significant biological effects:

  • Weight Loss : In diet-induced obese (DIO) mice, this compound administration resulted in a dose-dependent reduction in body weight. This effect was primarily attributed to decreased food intake and an increase in energy expenditure, which was preserved even during weight loss .
  • Specificity : The compound's efficacy was confirmed through studies involving Mchr1 knockout mice, which did not exhibit changes in body weight or food intake upon this compound treatment, underscoring its specificity for the MCH1 receptor .

In Vivo Studies

A series of in vivo studies have demonstrated the biological activity of this compound:

  • Body Weight Reduction : In DIO mice, this compound led to an average body weight reduction of approximately 12% over three weeks with a corresponding decrease in energy intake (EI) of about 14% .
  • Energy Expenditure : Indirect calorimetry studies indicated that this compound not only reduced food intake but also prevented the adaptive decrease in energy expenditure typically observed during caloric restriction .

Table 1: Summary of In Vivo Effects of this compound

Study TypeModel UsedDose RangeBody Weight ChangeFood Intake ChangeEnergy Expenditure Change
DIO MiceC57BL/6J30-60 μmol/kg-12%-14%Increased
DogsBeagle60 μmol/kgSignificant lossNot specifiedNot specified
Mchr1 KO MiceC57BL/6J60 μmol/kgNo changeNo changeNo change

Translational Modeling

Translational modeling has played a crucial role in understanding the pharmacokinetics and pharmacodynamics of this compound. The models developed have facilitated predictions regarding human dosing based on rodent data. Key findings include:

  • Receptor Occupancy (RO) : A linear relationship was established between receptor occupancy and body weight reduction, indicating that sufficient receptor engagement is necessary for effective weight loss .
  • Dose Prediction : The models suggest that this compound's pharmacological properties allow for effective CNS exposure, supporting its potential use in human obesity treatment .

Case Studies

Several case studies have highlighted the potential clinical relevance of this compound:

  • Obesity Treatment : In preclinical trials, this compound demonstrated promise as a treatment for obesity, showing significant reductions in body fat and improvements in glucose homeostasis without adverse effects on food intake in specific models .
  • Safety Profile : Early investigations into the safety profile indicate low interaction with hERG channels, suggesting a favorable cardiac safety margin at therapeutic doses .

Propiedades

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-31-19-8-4-18(5-9-19)22-26-27-23(34-22)24(30)29-11-21(12-29)33-20-6-2-17(3-7-20)10-28-13-25(14-28)15-32-16-25/h2-9,21H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKPIQPFRAPEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)N3CC(C3)OC4=CC=C(C=C4)CN5CC6(C5)COC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106011
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254035-84-1
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254035-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD-1979
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254035841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl][3-[4-(2-oxa-6-azaspiro[3.3]hept-6-ylmethyl)phenoxy]-1-azetidinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1979
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9HGK5C4UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD1979
Reactant of Route 2
Reactant of Route 2
AZD1979
Reactant of Route 3
Reactant of Route 3
AZD1979
Reactant of Route 4
Reactant of Route 4
AZD1979
Reactant of Route 5
Reactant of Route 5
AZD1979
Reactant of Route 6
Reactant of Route 6
AZD1979
Customer
Q & A

Q1: How does (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone interact with its target, MCHr1, and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone to MCHr1 hasn't been explicitly detailed in the provided research, it's classified as an antagonist. [] This means it likely binds to the receptor, preventing the natural ligand, melanin-concentrating hormone (MCH), from binding and activating the receptor. MCH is implicated in regulating appetite and energy balance, so blocking its action through MCHr1 antagonism is a potential strategy for obesity treatment. []

Q2: Can you describe a unique metabolic pathway of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone identified in research?

A2: Research has shown that (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone undergoes an unusual metabolic transformation involving its strained spiro-azetidinyl moiety. Instead of the typical cytochrome P450 enzyme-mediated metabolism, glutathione S-transferases (GSTs) catalyze a direct conjugation of glutathione to the compound. [] This reaction leads to the formation of glutathione-related metabolites, including glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates. [] This unique metabolic pathway highlights the importance of considering enzyme systems beyond cytochrome P450s when investigating drug metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.